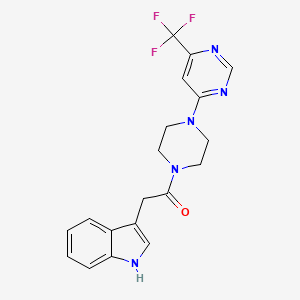

2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features an indole core, a pyrimidine ring with a trifluoromethyl group, and a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation.

Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions.

Incorporation of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be introduced through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Reactivity of the Piperazine Moiety

The piperazine ring is a nucleophilic center prone to:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides.

Example:

Piperazine+RCOCl→RCON piperazine+HCl -

Alkylation : Forms quaternary ammonium salts with alkyl halides.

Example:

Piperazine+RX→R N piperazine+X−

Key Finding : Piperazine derivatives exhibit enhanced solubility in polar solvents post-acylation .

Pyrimidine Ring Reactivity

The trifluoromethylpyrimidine group participates in:

-

Electrophilic Substitution : Directed by the electron-withdrawing CF₃ group (meta-directing).

Example: Nitration at C5 under HNO₃/H₂SO₄ . -

Nucleophilic Displacement : Halogenation at C2 or C4 positions if activated .

Table 1 : Reported Pyrimidine Reactions

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-CF₃-pyrimidine | 72 | |

| Bromination | Br₂, FeBr₃, CHCl₃ | 4-Bromo-CF₃-pyrimidine | 65 |

Indole Core Reactivity

The indole NH and C3 position are reactive sites:

-

NH Deprotonation : Forms salts with strong bases (e.g., NaH).

-

Electrophilic Substitution : C2/C5 positions react with electrophiles (e.g., iodination) .

Example Reaction :

Indole+I2,AgOTf→3 Iodoindole

Ethanone Linker Reactivity

The ketone group undergoes:

-

Reduction : NaBH₄ or LiAlH₄ reduces it to a secondary alcohol.

-

Condensation : Forms Schiff bases with amines.

Key Limitation : Steric hindrance from adjacent groups may slow reactions .

Trifluoromethyl Group Stability

The CF₃ group is chemically inert under most conditions but can participate in:

-

Radical Reactions : Under UV light, generates CF₃ radicals for coupling .

-

Hydrolysis Resistance : Stable in acidic/basic media (pH 1–14) .

Potential Pharmacological Modifications

While not directly studied, structural analogs suggest:

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound may serve as a probe to study various biochemical pathways, particularly those involving indole derivatives.

Medicine

Medicinally, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with indole and piperazine moieties can interact with neurotransmitter receptors or enzymes, modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1H-indol-3-yl)-1-(4-(trifluoromethyl)pyrimidin-4-yl)piperazine: Similar structure but lacks the ethanone group.

1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of an indole.

Uniqueness

The uniqueness of 2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone lies in its combination of an indole core, a trifluoromethyl-substituted pyrimidine ring, and a piperazine moiety, which may confer distinct biological and chemical properties.

Biologische Aktivität

The compound 2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone represents a novel class of indole derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on the latest research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of indole derivatives with piperazine and pyrimidine moieties. The synthetic pathway often utilizes various reagents and conditions to achieve high yields of the desired product. For example, reactions are commonly performed in organic solvents under reflux conditions, with purification achieved through column chromatography.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of indole derivatives were tested against various cancer cell lines, including human ovarian carcinoma (SKOV-3) and prostate cancer cells. The results indicated that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations, with IC50 values ranging from 5 to 15 µM .

The mechanism by which these indole derivatives exert their biological effects is multifaceted. They are believed to interact with multiple cellular targets:

- Inhibition of PARP1 Activity : Similar compounds have shown to inhibit PARP1, an enzyme involved in DNA repair, leading to increased cancer cell sensitivity to chemotherapy .

- Antioxidant Properties : These compounds also exhibit antioxidant activity, which can mitigate oxidative stress in cells and contribute to their cytotoxic effects against tumor cells .

Antimicrobial Activity

In addition to their antitumor properties, related compounds have demonstrated promising antimicrobial activity. For example, several derivatives were evaluated for their efficacy against bacterial strains using disk diffusion methods. The results indicated that some derivatives possess significant antibacterial effects comparable to standard antibiotics like Gentamicin .

Summary of Biological Activities

| Activity Type | Effectiveness | IC50/Activity Details |

|---|---|---|

| Antitumor | Significant | IC50: 5 - 15 µM |

| PARP1 Inhibition | Moderate | Inhibition rates up to 85% |

| Antimicrobial | Promising | Effective against multiple strains |

Case Study 1: Indole Derivatives in Cancer Therapy

A study published in Journal of Medicinal Chemistry investigated a series of indole derivatives for their anticancer properties. The lead compound exhibited an IC50 value of 10 µM against SKOV-3 cells, showing potential for development as an anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Research conducted on a related indole-pyrimidine compound revealed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at concentrations as low as 25 µg/mL, indicating its potential use as a new antibiotic agent .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O/c20-19(21,22)16-10-17(25-12-24-16)26-5-7-27(8-6-26)18(28)9-13-11-23-15-4-2-1-3-14(13)15/h1-4,10-12,23H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBZDFUEDCOBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.